Goserelin acetate

描述

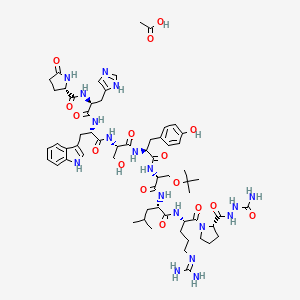

醋酸戈舍瑞林是下丘脑十肽促性腺激素释放激素的合成九肽类似物。它主要用作促性腺激素释放激素激动剂,以抑制性激素(如睾酮和雌激素)的产生。 该化合物广泛用于治疗激素敏感性癌症,包括乳腺癌和前列腺癌,以及管理子宫内膜异位症和其他妇科疾病 .

准备方法

合成路线和反应条件: 醋酸戈舍瑞林通过一系列肽偶联反应合成。合成包括将氨基酸逐步添加到九肽链中。关键步骤包括:

- 保护氨基酸官能团,以防止不必要的反应。

- 羧基的活化,以促进肽键的形成。

- 使用二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 等试剂偶联氨基酸。

- 脱保护官能团,得到最终的肽 .

工业生产方法: 在工业环境中,醋酸戈舍瑞林采用固相肽合成 (SPPS) 制备。该方法可以有效且可扩展地生产肽。该过程包括:

- 将第一个氨基酸锚定到固体树脂上。

- 顺序添加受保护的氨基酸。

- 用高效液相色谱 (HPLC) 将肽从树脂上裂解并纯化 .

化学反应分析

Key Steps:

-

Coupling :

-

Side-Chain Deprotection :

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Coupling | HBTU/DIPEA | DCM solvent, 10 min | Peptide elongation |

| Trt removal | 20% TFA/DCM | Room temperature, 2 hr | His side-chain deprotection |

| Hydrogenation | Pd/C, NH₄HCO₂ | 40°C, 5 hr | Removal of NO₂/Bzl groups |

Solubility and Stability Reactions

This compound demonstrates solvent-dependent stability and solubility :

Solubility Profile:

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| Ethanol | 0.25 | Stable (long-term storage at -20°C) |

| DMSO/DMF | 30 | Stable (organic phase) |

| PBS (pH 7.2) | 10 | ≤24 hr (aqueous degradation) |

-

Degradation Pathways :

Metabolic and Pharmacodynamic Interactions

This compound undergoes enzymatic cleavage in vivo, influencing its pharmacological effects :

In Vivo Metabolism:

-

Hepatic Cleavage : Peptide bonds are hydrolyzed by proteases, generating inactive fragments .

-

Testosterone Surge : Initial binding to GnRH receptors triggers LH/FSH release, followed by receptor desensitization and hormone suppression .

| Phase | Duration | Testosterone Levels (ng/dL) | Mechanism |

|---|---|---|---|

| Acute (24 hr) | 1–3 days | ↑ 400–600 | Receptor activation |

| Chronic | >1 week | ↓ <50 | Receptor downregulation |

Degradation Under Stress Conditions

Forced degradation studies highlight vulnerabilities:

| Stress Condition | Degradation Products | Analytical Method |

|---|---|---|

| Acidic (0.1N HCl) | Trp oxidation byproducts | HPLC-MS |

| Alkaline (0.1N NaOH) | Ser/Tyr deamidation | LC-UV |

| Thermal (60°C) | Aggregated peptides | SDS-PAGE |

Adverse Chemical Reactions

-

Subcutaneous Injection : Rare chemical burns reported due to local tissue irritation from the acetate buffer .

-

Organic Solvent Residues : Residual DMSO/DMF in formulations may cause cytotoxicity at concentrations >0.1% .

Structural and Functional Correlations

The peptide sequence (Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azgly-NH₂ ) dictates reactivity:

科学研究应用

Clinical Applications

Goserelin acetate is approved for several indications:

- Prostate Cancer : Used as a palliative treatment in advanced cases and in combination with radiation therapy for localized disease.

- Breast Cancer : Employed primarily in premenopausal women with advanced breast cancer as part of palliative care.

- Endometriosis : Utilized to manage symptoms by inducing a temporary menopausal state.

- Atherosclerosis : Recent studies suggest potential applications in preventing cardiovascular diseases associated with atherosclerosis .

Table 1: Approved Uses of this compound

| Condition | Indication Type | Patient Population |

|---|---|---|

| Prostate Cancer | Palliative Treatment | Men with advanced prostate cancer |

| Breast Cancer | Palliative Treatment | Premenopausal women with advanced cancer |

| Endometriosis | Symptom Management | Women suffering from endometriosis |

| Atherosclerosis | Preventive Treatment | Patients at risk for cardiovascular diseases |

Prostate Cancer Treatment

A significant study analyzed the efficacy of this compound in treating advanced prostate cancer. In a multicenter trial involving 371 patients, goserelin was compared to combined androgen blockade therapies. The findings indicated no significant survival advantage between the treatments, although patients with minimal disease benefited more from combined therapies .

Endometriosis Management

In a clinical setting, this compound has been effective in reducing pain and improving quality of life for women with endometriosis. A retrospective analysis highlighted that patients experienced significant symptom relief after treatment, demonstrating its utility beyond oncology .

Atherosclerosis Research

Emerging research has explored goserelin's role in cardiovascular health. A patent noted its potential to decrease the incidence of myocardial infarction and peripheral vascular disease when administered at therapeutic doses . This application is particularly relevant given the rising prevalence of cardiovascular diseases.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented. A case report described erythema nodosum following treatment, illustrating the need for monitoring patients for dermatological reactions during therapy .

作用机制

醋酸戈舍瑞林是垂体促性腺激素分泌的强效抑制剂。它与垂体中的促性腺激素释放激素受体结合,导致黄体生成素 (LH) 和卵泡刺激素 (FSH) 水平的初始激增。慢性给药会导致这些受体的下调,从而导致 LH 和 FSH 分泌持续抑制。 这种抑制降低了性激素(如睾酮和雌激素)的产生,达到阉割水平 .

类似化合物:

醋酸亮丙瑞林: 另一种用于治疗激素敏感性癌症的促性腺激素释放激素激动剂。

曲普瑞林: 一种促性腺激素释放激素的合成十肽激动剂,用于类似适应症。

比较:

醋酸戈舍瑞林与醋酸亮丙瑞林: 两种化合物均用于抑制性激素的产生,但醋酸戈舍瑞林通常因其更长的作用时间而更受欢迎。

醋酸戈舍瑞林与曲普瑞林: 曲普瑞林具有类似的作用机制,但在药代动力学特征和作用时间上可能有所不同。

醋酸戈舍瑞林与布舍瑞林: 布舍瑞林用于类似适应症,但可能具有不同的给药途径和剂量方案

醋酸戈舍瑞林以其疗效、安全性以及在各种治疗应用中的多功能性而著称。

相似化合物的比较

Leuprolide acetate: Another gonadotropin-releasing hormone agonist used in the treatment of hormone-sensitive cancers.

Triptorelin: A synthetic decapeptide agonist of gonadotropin-releasing hormone, used for similar indications.

Buserelin: A gonadotropin-releasing hormone agonist used in the treatment of prostate cancer and endometriosis

Comparison:

Goserelin acetate vs. Leuprolide acetate: Both compounds are used to suppress sex hormone production, but this compound is often preferred for its longer duration of action.

This compound vs. Triptorelin: Triptorelin has a similar mechanism of action but may differ in its pharmacokinetic profile and duration of action.

This compound vs. Buserelin: Buserelin is used for similar indications but may have different administration routes and dosing schedules

This compound stands out due to its efficacy, safety profile, and versatility in various therapeutic applications.

生物活性

Goserelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive cancers and conditions such as prostate cancer, breast cancer, and endometriosis. This article delves into its biological activity, pharmacological effects, clinical applications, and associated case studies.

This compound acts as a GnRH receptor agonist , initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to desensitization of the GnRH receptors, resulting in decreased secretion of sex hormones. This mechanism underlies its use in managing hormone-dependent tumors and conditions.

- Initial Phase : Surge in LH and FSH release.

- Sustained Administration : Suppression of gonadotropin and sex hormone levels.

Pharmacological Effects

This compound has demonstrated antiproliferative activity against various cancers, notably:

- Breast Cancer : Effective in premenopausal women with advanced breast cancer, showing significant response rates in clinical trials .

- Prostate Cancer : Reduces testosterone levels leading to tumor regression .

- Endometriosis : Used to thin the endometrium before surgical procedures .

Clinical Applications

The primary indications for this compound include:

- Prostate Cancer : Palliative treatment for advanced stages.

- Breast Cancer : Management in premenopausal women.

- Endometriosis : Treatment to alleviate symptoms and prepare for surgical interventions.

- Precocious Puberty : Delays sexual maturation in children.

Erythema Nodosum Case Study

A recent case report highlighted an unusual adverse effect of this compound—erythema nodosum. This finding underscores the importance of monitoring for rare side effects during treatment .

Comparative Efficacy Study

A randomized controlled study compared this compound with combined androgen blockade in advanced prostate cancer patients. While no significant differences were found in overall survival rates, subgroup analyses indicated that patients with minimal disease might benefit more from combination therapy .

Endometriosis Treatment Comparison

In a study involving 315 premenopausal women with endometriosis, this compound was compared to danazol. The results showed that goserelin significantly reduced endometriosis scores by 53%, compared to 33% for danazol, indicating its superior efficacy .

Technical Data

| Parameter | Value |

|---|---|

| Chemical Structure | C59H84N18O14 |

| CAS Number | 145781-92-6 |

| Molecular Weight | 1,181.4 g/mol |

| Formulation | Extended-release microspheres |

Safety Profile

While goserelin is generally well-tolerated, it can cause side effects such as:

- Allergic reactions (e.g., rash)

- Sexual dysfunction

- Hot flashes

- Injection site reactions

Monitoring for these effects is crucial for patient safety.

属性

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDXDQDKCZPQSZ-JHYYTBFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N18O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046736 | |

| Record name | Goserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145781-92-6 | |

| Record name | Goserelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145781926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[O-(1,1-dimethylethyl)-D-serine]-1-9-luteinizing hormone-releasing factor (swine), 2-(aminocarbonyl)hydrazide, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YUU2PV0U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。